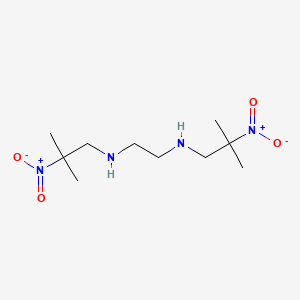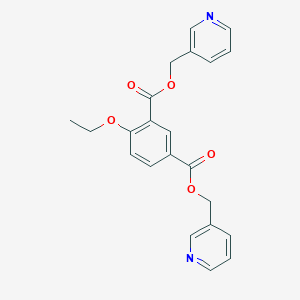
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates This compound is characterized by the presence of two pyridin-3-ylmethyl groups attached to a 4-ethoxybenzene-1,3-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate typically involves the reaction of pyridin-3-ylmethylamine with 4-ethoxybenzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-3-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with specific biological pathways or cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pyridin-2-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-4-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-3-ylmethyl) 4-methoxybenzene-1,3-dicarboxylate
Uniqueness
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is unique due to the specific positioning of the pyridin-3-ylmethyl groups and the ethoxy substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry and material science.
Propriétés
Numéro CAS |
24234-54-6 |
|---|---|
Formule moléculaire |
C22H20N2O5 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3 |
Clé InChI |
NNYRXKJXRIVARX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



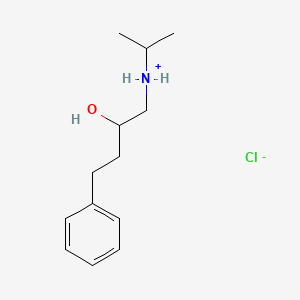
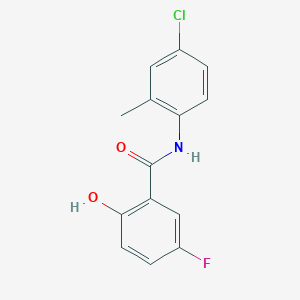
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
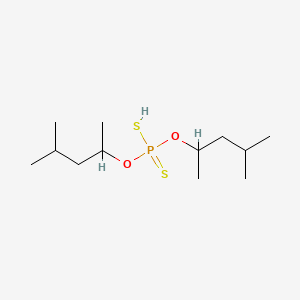
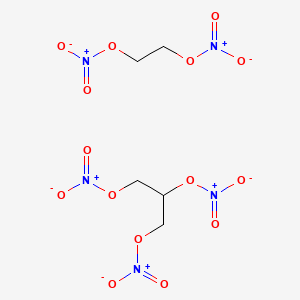
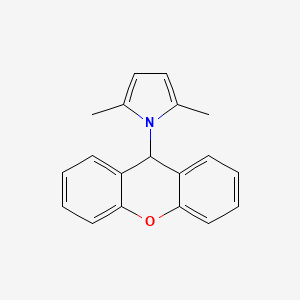
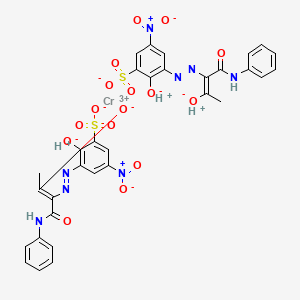
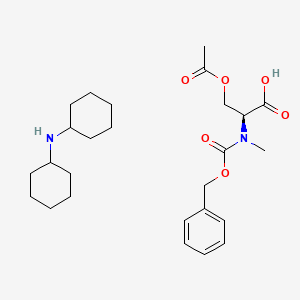
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
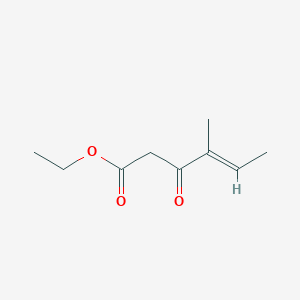
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

